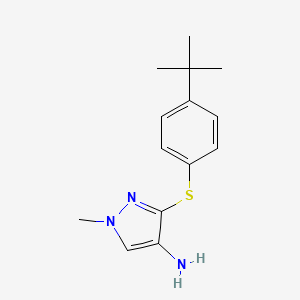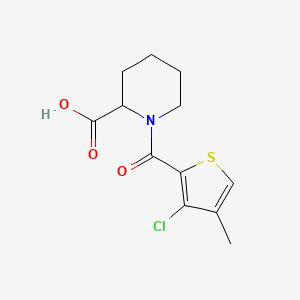
1-(3-Cyclopentyl-2-hydroxypropyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Cyclopentyl-2-hydroxypropyl)piperidine-4-carboxamide, also known as CPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CPP is a derivative of the NMDA receptor antagonist, phencyclidine, and has been found to have similar properties in blocking the NMDA receptor. In
Mécanisme D'action
1-(3-Cyclopentyl-2-hydroxypropyl)piperidine-4-carboxamide acts as a competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a key role in synaptic plasticity and learning and memory. By blocking the NMDA receptor, this compound can modulate the activity of neurons and alter the transmission of signals in the brain.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects in animal models. It has been shown to improve cognitive function and memory in rats, as well as to reduce the symptoms of depression and anxiety. This compound has also been found to have neuroprotective effects, reducing the damage caused by stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3-Cyclopentyl-2-hydroxypropyl)piperidine-4-carboxamide in lab experiments is its high potency and selectivity for the NMDA receptor. This allows researchers to study the specific effects of NMDA receptor blockade on neuronal activity and behavior. However, one limitation of using this compound is that it can be toxic at high doses, which can limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on 1-(3-Cyclopentyl-2-hydroxypropyl)piperidine-4-carboxamide, including its potential therapeutic applications in neurodegenerative diseases, its role in addiction and tolerance to drugs of abuse, and its effects on synaptic plasticity and learning and memory. Additionally, researchers may explore the use of this compound in combination with other drugs to enhance its therapeutic effects and reduce its toxicity. Overall, this compound has the potential to be a valuable tool for researchers studying the NMDA receptor and its role in neurological disorders.
Méthodes De Synthèse
1-(3-Cyclopentyl-2-hydroxypropyl)piperidine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of phencyclidine with cyclopentylmagnesium bromide, followed by the addition of hydroxylamine hydrochloride and acetic anhydride. The resulting product is then treated with piperidine and carboxylic acid to yield this compound. This synthesis method has been optimized to produce high yields of the compound with good purity.
Applications De Recherche Scientifique
1-(3-Cyclopentyl-2-hydroxypropyl)piperidine-4-carboxamide has been used in a variety of scientific research studies, particularly in the field of neuroscience. It has been found to have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been used to study the role of the NMDA receptor in learning and memory, as well as in the development of addiction and tolerance to drugs of abuse.
Propriétés
IUPAC Name |
1-(3-cyclopentyl-2-hydroxypropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c15-14(18)12-5-7-16(8-6-12)10-13(17)9-11-3-1-2-4-11/h11-13,17H,1-10H2,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOWLVFVYLCNOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(CN2CCC(CC2)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5,6-Diethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid](/img/structure/B6644642.png)
![3-[(2-Chloro-5-fluorophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644649.png)
![N-[(3-bromophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine](/img/structure/B6644657.png)


![3-[Bis(prop-2-enyl)sulfamoyl]-4-methylthiophene-2-carboxylic acid](/img/structure/B6644675.png)
![[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-6-methylmorpholin-2-yl]methanol](/img/structure/B6644686.png)
![[3-Methyl-1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-2-yl]methanol](/img/structure/B6644688.png)



![3-[1-(3-Methylimidazole-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6644741.png)
![Methyl 4-[(4-methylcyclohexyl)amino]cyclohexane-1-carboxylate](/img/structure/B6644745.png)
